3-(4-(Difluoromethoxy)phenyl)-1-methyl-1h-pyrazol-5-amine
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Overview
Description
3-(4-(Difluoromethoxy)phenyl)-1-methyl-1h-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a difluoromethoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Difluoromethoxy)phenyl)-1-methyl-1h-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the difluoromethoxy group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoromethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Difluoromethoxy)phenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(4-(Difluoromethoxy)phenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agricultural Chemistry: It is used in the synthesis of novel insecticides and herbicides.
Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways . The difluoromethoxy group enhances the compound’s lipophilicity and stability, which can improve its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)phenylacetylene
- 4-(Difluoromethoxy)phenyl isocyanate
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
Uniqueness
3-(4-(Difluoromethoxy)phenyl)-1-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the difluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C11H11F2N3O |
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Molecular Weight |
239.22 g/mol |
IUPAC Name |
5-[4-(difluoromethoxy)phenyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H11F2N3O/c1-16-10(14)6-9(15-16)7-2-4-8(5-3-7)17-11(12)13/h2-6,11H,14H2,1H3 |
InChI Key |
UJUXDDUMDNSZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC(F)F)N |
Origin of Product |
United States |
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